- An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

Cas no 96-88-8 (Mepivacaine)

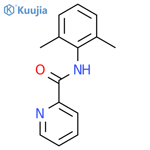

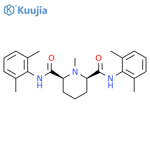

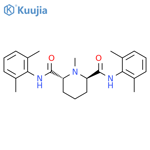

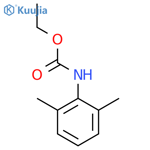

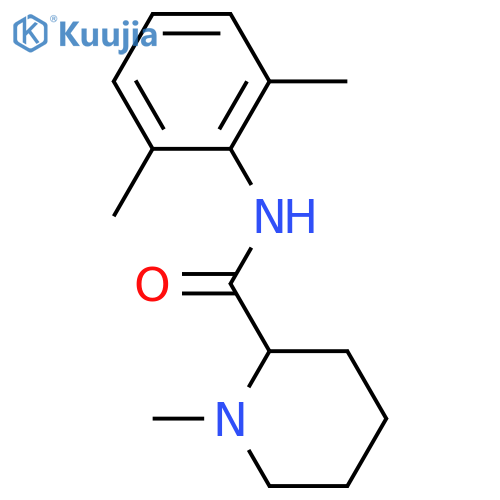

Mepivacaine structure

Nome del prodotto:Mepivacaine

Mepivacaine Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide

- 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-

- Mepivacaine

- Carbocaine

- DL-Mepivacaine

- Scandicain

- Scandicaine

- Mepivacaina

- Mepivacainum

- Mepicaine

- Polocaine

- Mepivicaine

- Mepivacainum [INN-Latin]

- Mepivacaina [INN-Spanish]

- (+-)-1-Methyl-2',6'-pipecoloxylidide

- Mepivacaine [INN:BAN]

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide

- 1-METHYL-2',6'-PIPECOLOXYLIDIDE

- 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-

- N-Methyl-2-pipecolic acid, 2,6-xylidide

- 2',6'-Pipec

- 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)

- (±)-Mepivacaine

- 1-Methyl-2′,6′-pipecoloxylidide

- DL

- APF 135

- Carbocain

- Carbocaine-V

- MepiSV

- MeSH ID: D008619

- Scandinibsa

- Tevacaine

- BSPBio_003297

- Scandicane

- DTXCID803259

- NCGC00018284-06

- AB00053769_13

- KBio1_001914

- MEPIVACAINE [VANDF]

- EN300-7359348

- KBio2_004528

- 2',6'-Pipecoloxylidide, 1-methyl-

- Spectrum3_001629

- Mepivacaine, 1mg/ml in Methanol

- Carboplyin Dental

- BRD-A03216249-003-12-8

- Mepivacaina (INN-Spanish)

- SBI-0052814.P002

- Spectrum2_001656

- AKOS015889304

- KBio3_002517

- Mepivacainum (INN-Latin)

- s5392

- DivK1c_006970

- EINECS 202-543-0

- BDBM50417964

- (.+/-.)-Mepivacaine

- N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide

- HY-B0517

- SCHEMBL25314

- (+/-)-Mepivacaine

- Epitope ID:122686

- Carboplyin Dental (TN)

- BRD-A03216249-003-23-5

- KBioGR_001092

- CHEBI:6759

- DB-343491

- Q416760

- MEPIVACAINE [WHO-DD]

- GTPL7224

- N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid

- SpecPlus_000874

- N-Methyl-2-pipecolic acid, 2,6-dimethylanilide

- KBioSS_001960

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #

- Q-100290

- N01BB03

- DB00961

- DTXSID9023259

- NCGC00018284-05

- Mepivacaine (INN)

- (.+/-.)-1-Methyl-2',6'-pipecoloxylidide

- C07528

- BRD-A03216249-003-02-9

- NCGC00018284-03

- AB00053769_12

- (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE

- Spectrum_001480

- HMS3886E04

- MLS006011662

- AC-9857

- 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-

- D08181

- FS-3679

- CCG-266926

- KBio2_007096

- NS00000534

- Mepihexal

- N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide

- CS-0009492

- KBio2_001960

- Spectrum5_001354

- 5-22-01-00223 (Beilstein Handbook Reference)

- UNII-B6E06QE59J

- CHEMBL1087

- MEPIVACAINE [MI]

- NCGC00089774-02

- BRD-A03216249-003-24-3

- NCGC00018284-02

- SMR004703413

- APF-135

- S-Ropivacaine Mesylate

- Spectrum4_000596

- SPBio_001811

- MEPIVACAINE [INN]

- Z1741980843

- B6E06QE59J

- 22801-44-1

- 96-88-8

- MFCD00243006

- BRN 0211230

-

- MDL: MFCD00243006

- Inchi: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)

- Chiave InChI: INWLQCZOYSRPNW-UHFFFAOYSA-N

- Sorrisi: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C

Proprietà calcolate

- Massa esatta: 246.173213330g/mol

- Massa monoisotopica: 246.173213330g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 18

- Conta legami ruotabili: 2

- Complessità: 282

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 32.299

- XLogP3: 1.9

Proprietà sperimentali

- Colore/forma: Powder

- Densità: 0.9978 (rough estimate)

- Punto di fusione: 150-151°

- Punto di ebollizione: 389.35°C (rough estimate)

- Indice di rifrazione: 1.6280 (estimate)

- LogP: 2.2

Mepivacaine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | M225078-100mg |

Mepivacaine |

96-88-8 | 100mg |

$ 59.00 | 2023-09-07 | ||

| ChemScence | CS-0009492-500mg |

Mepivacaine |

96-88-8 | ≥98.0% | 500mg |

$80.0 | 2022-04-26 | |

| TRC | M225078-500mg |

Mepivacaine |

96-88-8 | 500mg |

$ 75.00 | 2023-04-15 | ||

| Enamine | EN300-7359348-0.5g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 0.5g |

$23.0 | 2023-07-07 | |

| S e l l e c k ZHONG GUO | S5392-25mg |

Mepivacaine |

96-88-8 | 98% | 25mg |

¥794.84 | 2023-09-15 | |

| Enamine | EN300-7359348-25.0g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 25.0g |

$124.0 | 2023-07-07 | |

| Enamine | EN300-7359348-0.05g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 0.05g |

$20.0 | 2023-07-07 | |

| Enamine | EN300-7359348-5.0g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 5.0g |

$35.0 | 2023-07-07 | |

| abcr | AB443302-1 g |

N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, 95%; . |

96-88-8 | 95% | 1g |

€51.80 | 2022-03-02 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80159-5mg |

Mepivacaine |

96-88-8 | 98.0% | 5mg |

¥100 | 2021-05-07 |

Mepivacaine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 70 °C

Riferimento

- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy, European Journal of Organic Chemistry, 2017, 2017(44), 6511-6517

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticles, Pharmaceutical Chemistry Journal, 2019, 52(10), 865-867

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Riferimento

- Optical isomers of mepivacaine and bupivacaine, Journal of Medicinal Chemistry, 1971, 14(9), 891-2

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Flow Chemistry Supporting Access to Drugs in Developing Countries, Topics in Medicinal Chemistry, 2021, 38, 391-419

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts, Pharmaceutical Chemistry Journal, 2008, 42(6), 357-359

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Oxygen ; 42 h, rt

1.2 Solvents: Methanol ; 12 h, 60 °C

1.2 Solvents: Methanol ; 12 h, 60 °C

Riferimento

- Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl Isocyanates, Organic Letters, 2007, 9(24), 5115-5118

Mepivacaine Raw materials

Mepivacaine Preparation Products

- rel-(2R,6S)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-00-9)

- Mepivacaine (96-88-8)

- N-Desbutyl Bupivacaine (15883-20-2)

- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- (13327-12-3)

- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-2-[[(2,6-dimethylphenyl)amino]carbonyl]- (1000285-99-3)

- rel-(2R,6R)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-01-0)

- ETHYL N-(2,6-XYLYL)CARBAMATE (35601-96-8)

Mepivacaine Letteratura correlata

-

Myriam C. Salvadori,Mirtes E. Velletri,Márcia M. A. Camargo,Adélia C. P. Araújo Analyst 1988 113 1189

-

Menglin Wei,Jiajia Liu,Yuanyuan Xia,Feng Feng,Wenyuan Liu,Feng Zheng RSC Adv. 2015 5 66420

-

Zsolt Fül?p,Péter Szemesi,Péter Bana,János éles,István Greiner React. Chem. Eng. 2020 5 1527

-

Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466

-

Bradley J. Dworak,Bruce C. Wheeler Lab Chip 2009 9 404

96-88-8 (Mepivacaine) Prodotti correlati

- 24358-84-7((S)-Mepavacaine)

- 22801-44-1(Mepivacaine)

- 2180-92-9(Bupivacaine)

- 27262-45-9((R)-Bupivacaine)

- 247061-08-1(3-Amino Ropivacaine)

- 83821-00-5(2-BUTANONE, 1-BROMO-4-METHOXY-)

- 944894-01-3(3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid)

- 1221341-99-6(2-fluoro-6-methoxybenzene-1-carboximidamide hydrochloride)

- 51659-90-6(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine)

- 1086343-58-9(Sodium Glycerophosphate Pentahydrate)

Fornitori consigliati

Shanghai Aoguang Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso